
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate can be synthesized through a multi-step process involving the reaction of carboxylic acids with alcohols in the presence of acid catalysts. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions to form the ester . The reaction typically requires heating and the use of a strong acid like sulfuric acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous reactors and advanced separation techniques to isolate the desired ester from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Substitution: Amides or different esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as its antimicrobial or antioxidant effects .
Comparison with Similar Compounds
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate can be compared with other esters that have similar structures but different functional groups. Some similar compounds include:
Ethyl acetate: A simple ester with a fruity aroma, commonly used as a solvent.
Methyl butanoate: Another ester with a pleasant smell, used in flavorings and fragrances.
Ethyl eicosapentaenoate: An ester of eicosapentaenoic acid, used in medical applications for its cardiovascular benefits.
Properties
Molecular Formula |
C20H18O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl (Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate |
InChI |
InChI=1S/C20H18O3/c1-2-23-20(22)18(15-17-11-7-4-8-12-17)19(21)14-13-16-9-5-3-6-10-16/h3-12,21H,2,15H2,1H3/b19-18- |
InChI Key |
NHUJELSFRYDQAJ-HNENSFHCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C#CC1=CC=CC=C1)\O)/CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(=C(C#CC1=CC=CC=C1)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



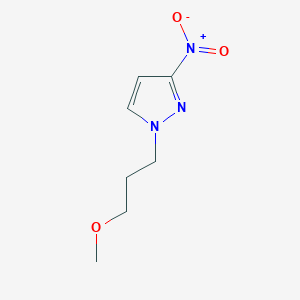
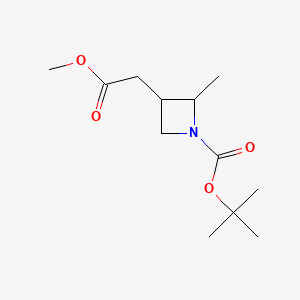
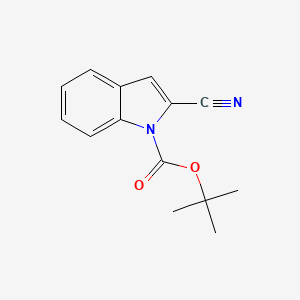
![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)
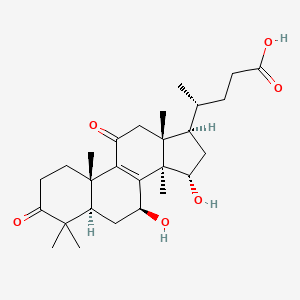


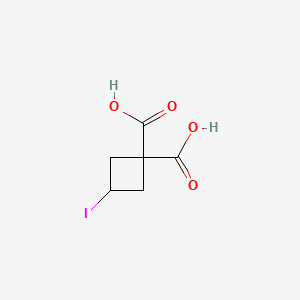
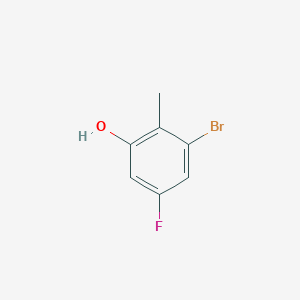
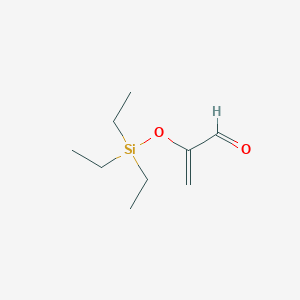
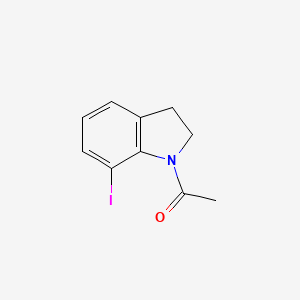

![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13916106.png)
